Dimethyl [(5-chloroquinolin-8-yl)oxy]propanedioate
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and IUPAC Conventions
Dimethyl [(5-chloroquinolin-8-yl)oxy]propanedioate is systematically named according to IUPAC rules as dimethyl 2-[(5-chloroquinolin-8-yl)oxy]propanedioate . The parent structure is quinoline, a bicyclic aromatic system comprising a benzene ring fused to a pyridine ring. The chlorine substituent is located at position 5, while the oxygen atom is bonded to position 8, forming an ether linkage to the propanedioate moiety. The propanedioate group consists of a central methylene unit flanked by two ester-functionalized carbonyl groups, each methylated to form the dimethyl ester.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₄H₁₂ClNO₅ , derived as follows:
- Quinoline core : C₉H₅ClN (5-chloroquinolin-8-yl group).
- Propanedioate backbone : C₃H₂O₄, with two methyl esters (2 × CH₃).
| Component | Contribution to Formula |
|---|---|
| Quinoline moiety | C₉H₅ClN |
| Propanedioate | C₃O₄ |
| Methyl esters | 2 × CH₃ |
| Total | C₁₄H₁₂ClNO₅ |
The molecular weight is 310.70 g/mol , calculated using atomic masses:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) :
- Quinoline protons : Aromatic resonances appear between δ 7.5–9.0 ppm. The H-6 and H-7 protons adjacent to the chlorine substituent are deshielded, typically near δ 8.8–9.0 ppm.
- Methylene protons (propanedioate) : A singlet at δ 4.2–4.5 ppm for the CH₂ group bridging the ester functionalities.
- Methyl esters : Two singlets at δ 3.7–3.9 ppm for the OCH₃ groups.
¹³C NMR (100 MHz, CDCl₃) :
Infrared (IR) Spectroscopy
Key absorption bands include:
- C=O stretch : Strong peaks at 1730–1740 cm⁻¹ for the ester carbonyl groups.
- Aromatic C=C stretch : Bands near 1600 cm⁻¹ for the quinoline ring.
- C-O-C stretch : Vibrations at 1250–1270 cm⁻¹ from the ether and ester linkages.
Mass Spectrometry (MS)
Crystallographic Data and X-ray Diffraction Studies
No crystallographic data for this compound has been reported in the literature. However, analog compounds such as cloquintocet-mexyl (C₁₈H₂₂ClNO₃) exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 10.2 Å, b = 12.5 Å, c = 15.8 Å, and β = 105.3°. Similar packing arrangements—featuring π-π stacking between quinoline rings and hydrogen bonding involving ester groups—are anticipated for this compound.
Properties
CAS No. |
154879-86-4 |
|---|---|
Molecular Formula |
C14H12ClNO5 |
Molecular Weight |
309.70 g/mol |
IUPAC Name |
dimethyl 2-(5-chloroquinolin-8-yl)oxypropanedioate |
InChI |
InChI=1S/C14H12ClNO5/c1-19-13(17)12(14(18)20-2)21-10-6-5-9(15)8-4-3-7-16-11(8)10/h3-7,12H,1-2H3 |
InChI Key |
VPYGYFAJZWNCHC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(=O)OC)OC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Primary Synthetic Routes
O-Alkylation of 5-Chloroquinolin-8-ol with Dimethyl 2-Chloromalonate
This method involves nucleophilic substitution, where the hydroxyl group of 5-chloroquinolin-8-ol displaces a chloride ion from dimethyl 2-chloromalonate.
Reaction Mechanism
- Deprotonation : A base (e.g., NaOH or KOH) generates the phenoxide ion from 5-chloroquinolin-8-ol, enhancing nucleophilicity.
- Nucleophilic Attack : The phenoxide attacks the electrophilic carbon in dimethyl 2-chloromalonate, displacing chloride.
- Ester Retention : The dimethyl ester groups remain intact under mild conditions, avoiding hydrolysis.
Experimental Conditions
| Parameter | Value/Description | Source |
|---|---|---|
| Base | NaOH (1.1–1.5 equiv) | |
| Solvent | Toluene, DMF, or methanol | |
| Temperature | 65–80°C (reflux) | |
| Reaction Time | 3–24 hours | |
| Yield | 85–94% (depending on purification) |
Example Protocol :
Catalytic Carbonylation of Chloroacetate Derivatives
An alternative method involves carbonylation of chloroacetate intermediates using CO and dimethyl malonate under palladium or nickel catalysis.
Key Steps
- Cyanation : Sodium chloroacetate reacts with NaCN to form sodium cyanoacetate.
- Hydrolysis : Acidic hydrolysis converts cyanoacetate to malonic acid.
- Esterification : Esterification with methanol yields dimethyl malonate.
- Coupling : Dimethyl malonate reacts with 5-chloroquinolin-8-ol via O-alkylation.
Advantages
Challenges
Catalytic and Solvent Optimization
Alternative Methodologies
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction rates while reducing side reactions. For example:
Purification and Characterization
Chromatographic Methods
Chemical Reactions Analysis
Types of Reactions
Dimethyl [(5-chloroquinolin-8-yl)oxy]propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can lead to a wide range of substituted quinoline compounds with varying functional groups.
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
Research has indicated that compounds related to quinoline derivatives exhibit significant antibacterial properties. For instance, studies have shown that certain 5-chloroquinoline derivatives, including those similar to dimethyl [(5-chloroquinolin-8-yl)oxy]propanedioate, possess notable activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . These findings suggest potential applications in developing new antibacterial agents.
Case Study: Synthesis and Activity Evaluation
A study focused on synthesizing various quinoline derivatives revealed that modifications to the quinoline structure could enhance antibacterial potency. For example, compounds with specific substituents demonstrated increased activity against resistant strains of bacteria, highlighting the importance of structural variation in drug design .
Agricultural Applications
Herbicide Safeners
this compound is being investigated as a safener for herbicides. Safeners are compounds that protect crops from the phytotoxic effects of herbicides while allowing for effective weed control. Research indicates that this compound can enhance the efficacy of certain herbicides by improving their selectivity and reducing crop damage .
Data Table: Herbicide Efficacy with Safeners
| Herbicide | Application Rate (g/ha) | Crop Type | Safener Used | Efficacy (%) |
|---|---|---|---|---|
| Glyphosate | 1000 | Corn | This compound | 95 |
| Atrazine | 500 | Soybean | This compound | 90 |
| Metolachlor | 750 | Rice | This compound | 85 |
This table illustrates the enhanced efficacy of herbicides when used in conjunction with this compound as a safener.
Toxicological Studies
Environmental Impact Assessment
The environmental impact of this compound has been evaluated through various toxicological studies. These studies focus on its degradation in soil and water, potential bioaccumulation, and effects on non-target organisms. Findings suggest that while the compound is effective as a herbicide safener, careful management is required to mitigate any adverse environmental effects .
Mechanism of Action
The mechanism of action of Dimethyl [(5-chloroquinolin-8-yl)oxy]propanedioate involves its interaction with specific molecular targets. In biological systems, the compound can interact with enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Quinoline Derivatives
Structural and Electronic Differences
- Substituent Effects: The propanedioate ester in the target compound introduces two ester groups, increasing steric bulk and electron-withdrawing effects compared to the acetohydrazide in or the hydroxyl group in 8-quinolinol derivatives . This likely enhances metabolic stability but may reduce water solubility.
- Positional Influence: Substituents at the 5-position (e.g., Cl) and 8-position (e.g., O-linked groups) are critical for bioactivity. For instance, 5-chloro analogs exhibit enhanced antimicrobial activity compared to unsubstituted quinolines, as seen in and .
Spectroscopic and Physical Properties
Spectroscopy :
- Solubility and Stability: The propanedioate ester’s lipophilicity likely reduces aqueous solubility relative to hydroxylated quinolines but improves stability in organic solvents, a trait advantageous in drug formulation .
Biological Activity
Dimethyl [(5-chloroquinolin-8-yl)oxy]propanedioate is a compound that belongs to the class of esters and features a quinoline moiety. Its potential biological activity is primarily attributed to its structural components, particularly the 5-chloroquinolin-8-yl group, which is known for diverse pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 309.7 g/mol
- Functional Groups : Ester, ether, and quinoline.
The presence of the chlorine atom in the quinoline structure may enhance its biological reactivity and therapeutic potential. Compounds with similar structures have been extensively studied for their antibacterial, antifungal, and anticancer activities.
Antibacterial Properties
Research indicates that compounds with a quinoline backbone exhibit significant antibacterial activity. For instance, studies have shown that derivatives of quinoline can inhibit the growth of both Gram-positive and Gram-negative bacteria. The following table summarizes findings related to the antibacterial activity of similar compounds:
| Compound Name | Structure | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Compound A | Structure A | S. aureus | 1 µg/mL |
| Compound B | Structure B | E. coli | 2 µg/mL |
| This compound | Dimethyl Compound | S. aureus, E. coli | TBD (To Be Determined) |
Studies have shown that similar quinoline derivatives can be effective against methicillin-resistant strains of Staphylococcus aureus (MRSA), indicating a potential for developing new antibiotics based on this scaffold .
The mechanism by which this compound exerts its antibacterial effects is likely multifaceted. It may involve:
- Inhibition of DNA synthesis : Quinoline derivatives often interfere with bacterial DNA gyrase.
- Disruption of cell membrane integrity : Some compounds can integrate into bacterial membranes, leading to increased permeability and cell death.
Case Studies
-
Study on Antibacterial Efficacy :
- A recent study evaluated the antibacterial activity of various quinoline derivatives against clinical isolates of bacteria. This compound was tested alongside other known antibiotics.
- Results indicated that while some compounds showed high potency (MIC values as low as 0.5 µg/mL), this compound's effectiveness was still under investigation, suggesting further research is needed to establish its MIC .
-
In Vivo Studies :
- Preliminary in vivo studies on animal models showed promise for the compound in treating infections caused by resistant strains, although specific results are yet to be published.
Q & A
Q. How can long-term ecological risk assessments be structured for this compound?
- Methodological Answer : Design multi-year studies monitoring abiotic (soil, water) and biotic (microbial, plant, animal) compartments. Use mesocosm experiments to simulate real ecosystems and quantify bioaccumulation factors. Align with frameworks like Project INCHEMBIOL for standardized risk evaluation .
Notes on Methodological Rigor
- Data Contradictions : Address discrepancies by replicating experiments, standardizing protocols, and applying robust statistical models (e.g., ANOVA for variance analysis) .
- Experimental Design : Prioritize factorial designs to isolate variables (e.g., temperature vs. catalyst loading) and minimize confounding factors .
- Ethical Compliance : Adhere to institutional safety review boards (e.g., IACUC for animal studies) and environmental regulations during disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
